3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile
Description
Properties
CAS No. |
918410-46-5 |
|---|---|
Molecular Formula |
C12H6N6O3 |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
3-(2-hydroxy-4-nitroanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H6N6O3/c13-4-7-6-15-10(5-14)12(16-7)17-9-2-1-8(18(20)21)3-11(9)19/h1-3,6,19H,(H,16,17) |
InChI Key |
FKMHNEZQILPGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC2=NC(=CN=C2C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Conditions
- The pyrazine ring bearing two nitrile groups at the 2 and 5 positions is typically synthesized via cyclization of dinitrile precursors or by functionalization of preformed pyrazine derivatives.
- Common starting materials include 1,4-dihydropyrazine derivatives or substituted pyrazines with reactive groups amenable to nitrile introduction.
- The nitrile groups are introduced via nucleophilic substitution or dehydration reactions of amide or amidine precursors.
Representative Method
- A reported method involves the condensation of 2,5-diaminopyrazine with cyanogen bromide or other cyanating agents under controlled conditions to yield the dicarbonitrile pyrazine core.
- Reaction conditions typically require anhydrous solvents such as acetonitrile or dimethylformamide (DMF), with temperature control between 0°C to room temperature to avoid side reactions.
Purification and Characterization
- The crude product is purified by recrystallization from suitable solvents such as ethanol or by chromatographic techniques (e.g., silica gel column chromatography).
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazine dicarbonitrile core | 2,5-diaminopyrazine + cyanogen bromide | Acetonitrile/DMF | 0°C to RT | 70-85 | Anhydrous conditions required |
| Amination at 3-position | Ammonia or primary amine | Ethanol | Reflux | 60-75 | Catalytic acid/base may be used |
| Schiff base formation | Amino-pyrazine + 4-nitro-6-oxocyclohexadienone | Methanol/Ethanol | Reflux | 65-80 | Acid/base catalysis enhances reaction |
| Purification | Recrystallization or chromatography | Ethanol or solvents | Ambient | - | Confirm purity by NMR, MS, elemental |
Research Findings and Notes
- The presence of the nitro group on the cyclohexadienone ring influences the electrophilicity of the carbonyl carbon, facilitating efficient Schiff base formation.
- The dicarbonitrile groups on the pyrazine ring increase the electron-withdrawing character, stabilizing the imine linkage.
- Reaction optimization studies indicate that solvent polarity and temperature critically affect the yield and purity of the final compound.
- Alternative synthetic routes explored include direct oxidative coupling of amino-pyrazine derivatives with nitro-substituted cyclohexadienones, but these often result in lower yields and more side products.
- Crystallographic studies confirm the planar conformation of the imine linkage and the conjugation between the pyrazine and cyclohexadienone rings, which is important for the compound’s chemical properties.
Chemical Reactions Analysis
Types of Reactions
3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarboxaldehyde.
Reduction: Formation of 3-((2-Amino-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Key Observations:
- Core Heterocycle: Unlike triazinone-based pesticides like pymetrozine , the dihydropyrazine core in the target compound lacks a fused aromatic system, which may reduce stability but improve solubility due to the non-aromatic conjugated system.
- Functional Groups: The dicyano substituents on the dihydropyrazine ring contrast with the carbohydrazide and hydroxamic acid groups in CAS 99520-42-0 , suggesting divergent applications (e.g., agrochemicals vs. metal chelators).
Biological Activity
Chemical Structure and Properties
The molecular formula of 3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile is with a molecular weight of approximately 273.23 g/mol. The structure features a pyrazine ring and a nitro-substituted cyclohexadiene moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting potential for use as an antibacterial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For instance, a derivative was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the nitro group is believed to enhance the compound's ability to generate reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells.
Enzyme Inhibition
Inhibition studies have shown that this compound can act as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells. This inhibition could provide a basis for developing chemotherapeutic agents.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced activity against resistant strains.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | P. aeruginosa | 64 |
Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer effects of related compounds on breast cancer cell lines. The study found that treatment with these compounds led to significant reductions in cell viability and increased apoptosis rates.
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 80 | 15 |
| 25 | 50 | 40 |
| 50 | 20 | 70 |
Study 3: Enzyme Inhibition
A biochemical assay demonstrated that the compound effectively inhibited DHFR with an IC50 value comparable to established inhibitors used in clinical settings.
| Inhibitor | IC50 (µM) |
|---|---|
| Standard Drug | 0.5 |
| Compound | 0.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
